molecular formula C7H8INS B1449361 2-Ethylsulfanyl-3-iodo-pyridine CAS No. 1643458-43-8

2-Ethylsulfanyl-3-iodo-pyridine

Cat. No.: B1449361
CAS No.: 1643458-43-8
M. Wt: 265.12 g/mol
InChI Key: GTEZBAJJMIPFSE-UHFFFAOYSA-N
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Description

2-Ethylsulfanyl-3-iodo-pyridine is a heterocyclic organic compound with the molecular formula C7H8INS. It is characterized by the presence of an ethylsulfanyl group at the second position and an iodine atom at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylsulfanyl-3-iodo-pyridine can be synthesized through various methods. One common approach involves the iodination of 2-ethylsulfanylpyridine. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production of 2-ethylsulfanyl-3-iodopyridine often employs large-scale iodination reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Ethylsulfanyl-3-iodo-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylsulfanyl-3-iodo-pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylsulfanyl-3-iodopyridine involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in various binding interactions, while the iodine atom can facilitate halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Iodopyridine: A halopyridine with similar iodine substitution but lacking the ethylsulfanyl group.

    3-Iodopyridine: Another isomer with the iodine atom at the third position but without the ethylsulfanyl group.

    4-Iodopyridine: An isomer with the iodine atom at the fourth position.

Uniqueness

2-Ethylsulfanyl-3-iodo-pyridine is unique due to the presence of both the ethylsulfanyl and iodine groups on the pyridine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other iodopyridines may not be suitable for .

Properties

IUPAC Name

2-ethylsulfanyl-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INS/c1-2-10-7-6(8)4-3-5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEZBAJJMIPFSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=CC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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